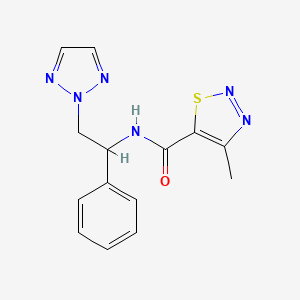

4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6OS/c1-10-13(22-19-18-10)14(21)17-12(9-20-15-7-8-16-20)11-5-3-2-4-6-11/h2-8,12H,9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHWQIKICFTLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole and thiadiazole structures. One common approach is to first synthesize the 1,2,3-triazole ring through a [3+2] cycloaddition reaction, often using azides and alkynes in the presence of a copper(I) catalyst. The thiadiazole ring can be introduced through subsequent reactions involving sulfur-containing reagents.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Introduction of oxygen atoms into the molecule.

Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

Medicinal Chemistry: : It may serve as a lead compound for the development of new drugs due to its complex structure and potential biological activity.

Material Science: : Its unique properties could be useful in the design of new materials with specific electronic or mechanical properties.

Organic Synthesis: : It can be used as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors involved in various biochemical pathways. The compound might interact with these targets through binding interactions, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include derivatives of 1,2,3-thiadiazole and 1,2,3-triazole synthesized via similar routes. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Thiadiazole and Triazole Derivatives

Key Observations :

- Thiadiazole vs. Thiazole Cores : Thiadiazole derivatives (e.g., 9b , 7b ) generally exhibit moderate to high antitumor activity, while thiazole derivatives (e.g., 12a ) show enhanced potency, possibly due to improved solubility or target affinity .

- Substituent Influence: Electron-withdrawing groups (e.g., 4-fluorophenyl in 12a) enhance activity compared to electron-donating groups (e.g., 4-methylphenyl in 9b) . The triazole group in the target compound may mimic the hydrogen-bonding capacity of diazenyl or hydrazono groups in analogs.

Biological Activity

4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.

- Molecular Formula: C₁₅H₁₅N₅OS

- Molecular Weight: 313.4 g/mol

- CAS Number: 2034549-12-5

Biological Activity Overview

The compound exhibits a variety of biological activities, including:

- Antimicrobial Activity

-

Anticancer Activity

- The compound has been investigated for its potential anticancer properties. In vitro studies have indicated that it can inhibit the growth of cancer cell lines. Notably, related thiadiazole derivatives have demonstrated higher inhibitory activities against breast cancer cells compared to standard treatments like cisplatin .

- Antitubercular Activity

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes in microbial metabolism and cancer cell proliferation.

- Induction of Apoptosis: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited potent inhibitory effects on bacterial growth .

Study 2: Anticancer Assessment

In vitro testing was conducted on various cancer cell lines to assess the anticancer potential of a series of thiadiazole compounds. The results showed significant cytotoxicity against MDA-MB-231 (breast cancer) cells with IC50 values indicating higher efficacy than traditional chemotherapeutics .

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| Compound A | MDA-MB-231 | 3.3 | Higher than cisplatin |

| Compound B | HEK293T | 34.71 | Higher than cisplatin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.